Snx-5422 - 908115-27-5

Snx-5422

Catalog Number: EVT-287173
CAS Number: 908115-27-5
Molecular Formula: C25H30F3N5O4
Molecular Weight: 521.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SNX-5422 is an orally bioavailable prodrug of SNX-2112, a potent and highly selective small-molecule inhibitor of Heat Shock Protein 90 (Hsp90) [, , , , , ]. It belongs to the class of 2-aminobenzamide derivatives, specifically indol-4-one and indazol-4-one derived compounds []. SNX-5422 exhibits promising antitumor activity and has been investigated in various preclinical and clinical trials for different cancer types [, , , , , , , , , ]. It is rapidly metabolized into the active compound SNX-2112 in vivo [, , ]. SNX-5422 represents a significant advancement in Hsp90 inhibitor development due to its favorable pharmacological properties compared to earlier generations of inhibitors like 17-AAG [, , ].

Mechanism of Action

Cancer Research:

  • Preclinical Studies: SNX-5422 has demonstrated significant antitumor activity in various preclinical cancer models, including colon cancer [], lung cancer [, , ], glioma [], multiple myeloma [, ], breast cancer [, ], acute myeloid leukemia [], head and neck cancer [], and others []. It effectively inhibits tumor growth, induces apoptosis, and modulates key oncogenic signaling pathways in these models [, , , , , , , , , ].
  • Clinical Trials: SNX-5422 has been investigated in several phase I clinical trials for patients with advanced solid tumors and lymphomas [, , , , ]. These trials aimed to determine its safety, tolerability, pharmacokinetics, and preliminary efficacy.
  • Combination Therapy: SNX-5422 has shown synergy with other anticancer agents, such as platinum-based chemotherapy (carboplatin, paclitaxel) [], EGFR inhibitors (erlotinib) [, ], and immune checkpoint inhibitors (anti-PD-1, anti-PD-L1, anti-CTLA4) [], highlighting its potential for combination therapy approaches.
Applications
  • SARS-CoV-2 Research: Recent studies suggest that SNX-5422 may have antiviral activity against SARS-CoV-2 by attenuating viral replication and dampening inflammation in airway cells [].

SNX-2112

    Compound Description: SNX-2112 is a potent, highly selective small-molecule inhibitor of Heat Shock Protein 90 (Hsp90) []. It exhibits antitumor activity by inhibiting Hsp90, leading to the degradation of oncogenic client proteins like HER2/ERBB2 and inhibiting tumor cell proliferation []. SNX-2112 also demonstrates interference with mitochondrial metabolism in TP53 mutant tumors [].

    Relevance: SNX-2112 is the active metabolite of SNX-5422, rapidly converted from the prodrug upon administration [, ]. SNX-2112 exhibits superior potency and a distinct pharmacokinetic profile compared to SNX-5422.

17-AAG (17-Allylamino-17-demethoxygeldanamycin)

    Compound Description: 17-AAG is a first-generation Hsp90 inhibitor derived from the natural product geldanamycin []. It binds to the N-terminal ATP-binding site of Hsp90, leading to the degradation of Hsp90 client proteins and exhibiting antitumor activity [].

    Relevance: 17-AAG serves as a reference compound for comparing the efficacy and pharmacokinetic properties of SNX-5422 [, , ]. While both compounds target Hsp90, SNX-5422 demonstrates improved pharmacological properties, including enhanced potency, oral bioavailability, and a superior toxicity profile compared to 17-AAG.

17-DMAG

    Compound Description: 17-DMAG is another geldanamycin derivative and Hsp90 inhibitor that binds to the N-terminal ATPase domain of HSP90 []. It has shown efficacy in preclinical models but exhibits ocular toxicity in clinical trials [].

    Relevance: Similar to 17-AAG, SNX-5422 is compared to 17-DMAG to demonstrate its superior pharmacological properties [, ]. SNX-5422 exhibits better tolerability and efficacy compared to 17-DMAG in preclinical studies.

CUDC-305

    Compound Description: CUDC-305 is a synthetic small molecule inhibitor of Hsp90 belonging to the imidazopyridine class []. It exhibits potent antitumor activity against various cancers in preclinical models and demonstrates favorable pharmacological properties like high oral bioavailability, selectivity, and blood-brain barrier penetration [].

    Relevance: CUDC-305 is another novel Hsp90 inhibitor that, like SNX-5422, aims to overcome the limitations of first-generation inhibitors []. Both compounds demonstrate enhanced pharmacokinetic properties and efficacy against a broad range of cancers.

PF-04928473

  • Relevance: PF-04928473 is likely another designation for SNX-2112, the active metabolite of SNX-5422 []. This highlights the multiple names and designations used for the same compound during drug development.

NVP-AUY922

    Compound Description: NVP-AUY922 is a potent and selective synthetic small molecule inhibitor of Hsp90 that targets the N-terminal ATP-binding domain [, ]. It exhibits antitumor activity by inhibiting Hsp90 and inducing the degradation of Hsp90 client proteins.

    Relevance: NVP-AUY922 is another second-generation Hsp90 inhibitor, like SNX-5422, that has shown promising preclinical activity and entered clinical trials [, ]. These compounds represent advancements in Hsp90 inhibition with improved pharmacological properties compared to earlier agents like geldanamycin derivatives.

    Compound Description: Erlotinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) [, ]. It is used in treating locally advanced or metastatic EGFR-mutant non-small cell lung cancer (NSCLC) [].

    Relevance: SNX-5422 has demonstrated synergistic antitumor activity with erlotinib in preclinical models of EGFR-mutant lung cancer, particularly in cases with acquired resistance to EGFR inhibitors [].

Vemurafenib

    Compound Description: Vemurafenib is a BRAF inhibitor used to treat melanoma. It induces apoptosis in melanoma cells harboring specific BRAF mutations [].

    Relevance: Vemurafenib serves as a comparative agent to SNX-2112 when evaluating their impact on MHC class I expression in melanoma cells []. Unlike SNX-2112, which increases MHC class I surface expression, vemurafenib primarily induces apoptosis without significantly affecting MHC class I levels.

Carboplatin and Paclitaxel

    Compound Description: Carboplatin and paclitaxel are chemotherapy drugs commonly used in combination to treat various cancers, including lung cancer [, ].

    Relevance: Clinical trials have explored the combination of SNX-5422 with carboplatin and paclitaxel in patients with advanced non-small cell lung cancer (NSCLC) [, ].

Properties

CAS Number

908115-27-5

Product Name

[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate

IUPAC Name

[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate

Molecular Formula

C25H30F3N5O4

Molecular Weight

521.5 g/mol

InChI

InChI=1S/C25H30F3N5O4/c1-24(2)10-18-21(19(34)11-24)22(25(26,27)28)32-33(18)14-5-8-16(23(30)36)17(9-14)31-13-3-6-15(7-4-13)37-20(35)12-29/h5,8-9,13,15,31H,3-4,6-7,10-12,29H2,1-2H3,(H2,30,36)

InChI Key

AVDSOVJPJZVBTC-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)OC(=O)CN)C(F)(F)F)C

Solubility

Soluble in DMSO, not in water

Synonyms

SNX5422; SNX-5422; SNX 5422; PF4929113; PF-4929113; PF 4929113; PF04929113; PF 04929113; PF-04929113.

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)OC(=O)CN)C(F)(F)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.